molecular formula C21H18N4O2 B2757034 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034238-01-0

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2757034
CAS RN: 2034238-01-0
M. Wt: 358.401
InChI Key: FXSHGRJFHYHJIU-UHFFFAOYSA-N
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Description

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, also known as FPNU, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that derivatives involving furan, pyrazine, naphthalene, and urea moieties are crucial in synthesizing novel organic compounds. For example, Abdelrazek et al. (2010) demonstrated the synthesis of new pyridine and naphthyridine derivatives, which involved reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives among other compounds, highlighting the versatility of these chemical structures in synthesizing diverse heterocyclic compounds (Abdelrazek et al., 2010).

Pharmaceutical and Biological Applications

Compounds containing the urea moiety, such as those related to the specified chemical structure, have been investigated for their biological and pharmaceutical applications. For instance, El-Wahab et al. (2011) explored the synthesis, reactions, and biological evaluation of some new Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, demonstrating their potential in creating compounds with promising effects against bacteria and fungi (El-Wahab et al., 2011).

properties

IUPAC Name

1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(24-12-16-6-3-5-15-4-1-2-7-18(15)16)25-13-19-20(23-10-9-22-19)17-8-11-27-14-17/h1-11,14H,12-13H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSHGRJFHYHJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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